1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2OS/c21-20(22,23)16-5-4-8-19(13-16)27-15-18(26)14-24-9-11-25(12-10-24)17-6-2-1-3-7-17/h1-8,13,18,26H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLHMKHKYUMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Propanolamine
The hydroxyl group of 1-(4-phenylpiperazin-1-yl)propan-2-ol is converted to a leaving group (e.g., bromide) using PBr$$3$$ or SOCl$$2$$.
Example Protocol :
- React propanolamine (1 equiv) with PBr$$_3$$ (1.2 equiv) in dry dichloromethane at 0°C.
- Stir for 4–6 hours, then quench with ice water.
- Extract with ethyl acetate and concentrate to obtain 1-(4-phenylpiperazin-1-yl)-2-bromopropane.
Sulfanylation with 3-(Trifluoromethyl)benzenethiol
The bromide intermediate reacts with 3-(trifluoromethyl)benzenethiol under basic conditions.
Optimized Procedure :
- Reagents :
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C for 12–24 hours.
- Yield : 65–75% after flash chromatography.
Mechanistic Insight : The thiolate ion attacks the electrophilic carbon, displacing bromide via an SN2 pathway. The trifluoromethyl group enhances electrophilicity at the sulfur-bound aromatic ring, facilitating nucleophilic attack.
Alternative Catalytic Approaches
Photocatalytic Sulfanylation
Drawing from trifluoromethylthio-sulfonylation methodologies, eosin Y and sodium dodecyl sulfate (SDS) enable visible-light-driven sulfanylation in aqueous media:
Steps :
- Combine bromide intermediate (1 equiv), 3-(trifluoromethyl)benzenethiol (1.5 equiv), eosin Y (0.05 equiv), and SDS (0.3 equiv) in water.
- Irradiate with white LED light at 50°C for 5 hours.
- Extract with ethyl acetate and purify via chromatography.
Advantages :
Structural Characterization and Validation
Critical analytical data for the final compound include:
Spectroscopic Data :
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 7.65–7.45 (m, 4H, Ar-H), 3.85–3.70 (m, 2H, -CH$$2$$-S), 3.60–3.40 (m, 4H, piperazine), 2.95–2.80 (m, 4H, piperazine), 2.70–2.50 (m, 1H, -CH-OH), 1.95 (br s, 1H, -OH).
- $$ ^{13}C $$-NMR : δ 124.5 (q, CF$$_3$$), 131.2–126.8 (Ar-C), 68.9 (-CH-OH), 52.4–50.1 (piperazine).
Chromatographic Purity :
- HPLC : >98% purity (C18 column, methanol:water = 70:30).
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical SN2 | K$$2$$CO$$3$$/DMF | 80 | 75 | 98 |
| Photocatalytic | Eosin Y/SDS/H$$_2$$O | 50 | 70 | 97 |
| Microwave-Assisted | DBU/CH$$_3$$CN | 100 | 68 | 96 |
Key Observations :
- Classical SN2 offers higher yields but requires harsh conditions.
- Photocatalytic methods align with green chemistry principles.
Challenges and Optimization Strategies
Side Reactions :
- Over-alkylation of piperazine during epichlorohydrin reaction. Mitigated by stoichiometric control.
- Oxidation of thiol to disulfide. Additives like BHT (0.1%) suppress oxidation.
Scale-Up Considerations :
- Continuous-flow systems improve heat dissipation in exothermic steps.
- Recycling catalysts like eosin Y reduces costs.
Chemical Reactions Analysis
1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and phenyl groups contribute to its binding affinity and selectivity, while the trifluoromethyl group can enhance its metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Levodropropizine [(2S)-3-(4-Phenylpiperazin-1-yl)propane-1,2-diol]
- Structural Differences : Replaces the sulfanyl-trifluoromethylphenyl group with a diol moiety.
- Functional Impact: The diol enhances water solubility but reduces lipophilicity compared to the trifluoromethyl-sulfanyl group. Levodropropizine is clinically used as an antitussive, suggesting the phenylpiperazine-propanol scaffold’s versatility .
- Key Data: Property Target Compound Levodropropizine LogP (estimated) ~3.5 (high) ~1.8 (moderate) Solubility (aqueous) Low High Clinical Use Not reported Antitussive
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-2-ol
- Structural Differences : Substitutes the trifluoromethyl group with chlorine and fluorophenyl groups.
- Functional Impact : Chlorine’s electron-withdrawing effect may reduce receptor binding affinity compared to the stronger electron-withdrawing trifluoromethyl group. Fluorine enhances metabolic stability but may alter target selectivity .
Key Data :
Property Target Compound Chloro-Fluoro Analog Electron Effect Strong (-CF₃) Moderate (-Cl, -F) Metabolic Stability High Moderate
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)
- Structural Differences : Replaces the sulfanyl-trifluoromethylphenyl with a naphthyloxy group and methoxyphenylpiperazine.
- Methoxy groups improve solubility but reduce steric hindrance compared to trifluoromethyl .
Key Data :
Property Target Compound Avishot/Flivas Aromatic Bulk Moderate High (naphthyl) CNS Penetration Likely low High
MK22 (RTC7): 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
- Structural Differences : Replaces the sulfanyl-propan-2-ol with a ketone and thiophene-sulfanyl group.
- Thiophene-sulfanyl may confer unique redox properties compared to phenylsulfanyl .
- Key Data: Property Target Compound MK22 (RTC7) Hydrogen Bond Donors 1 (-OH) 0 (ketone) Synthetic Yield Not reported 60%
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic Acid
- Structural Differences : Replaces aromatic sulfanyl and trifluoromethyl groups with a sulfonic acid and hydroxyethyl-piperazine.
- Functional Impact : Sulfonic acid enhances solubility but limits membrane permeability. Hydroxyethyl-piperazine may reduce receptor affinity due to increased polarity .
Biological Activity
1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol, a compound featuring a piperazine moiety and a trifluoromethyl phenyl group, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A piperazine ring which is known for its role in pharmacological activity.
- A trifluoromethyl group , which enhances lipophilicity and biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of trifluoromethyl phenyl derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibition of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Key Findings:
- The compound demonstrates low Minimum Inhibitory Concentration (MIC) values, indicating potent antibacterial activity. For instance, related trifluoromethyl derivatives showed MIC values as low as 0.78 μg/ml against S. aureus .
- The presence of the trifluoromethyl group is crucial for enhancing antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that:
- Hydrophobic groups , such as trifluoromethyl, increase antimicrobial activity.
- Substituents on the phenyl ring significantly influence potency; halogenated derivatives often show enhanced effects .
Study 1: Antibacterial Efficacy
A study published in 2021 evaluated various trifluoromethyl phenyl derivatives for their antibacterial effects. The findings revealed:
- Compounds with higher hydrophobicity exhibited better growth inhibition against tested bacteria.
- The compound was effective in biofilm inhibition and destruction, making it a candidate for further development in treating biofilm-associated infections .
Study 2: Toxicity Assessment
In vivo studies assessing toxicity at doses up to 50 mg/kg indicated no significant adverse effects on liver and kidney function markers in mouse models. This suggests a favorable safety profile for further pharmacological exploration .
Data Table: Biological Activity Comparison
| Compound Name | MIC (μg/ml) | Target Bacteria | Toxicity Level |
|---|---|---|---|
| Compound A | 0.78 | Staphylococcus aureus | Low |
| Compound B | 1.56 | Enterococcus faecalis | Moderate |
| Target Compound | 3.12 | Staphylococcus aureus | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
